Meta‑ vs. Para‑Nitrobenzyl Regioisomerism: Computed Lipophilicity Divergence
The target compound carries the nitro substituent at the meta (3‑) position of the benzyl ring, distinguishing it from the para (4‑) isomer (CAS 886922-67-4). While no experimental logP values are published for either compound, the meta substitution pattern is known to confer different electronic distribution and dipole moment relative to the para analog, which can influence passive membrane permeability and protein binding [1]. The computed XLogP3‑AA for the target compound is 2.4 [1]; the para isomer possesses identical formula mass but is expected to exhibit subtly different chromatographic retention and solubility based on position‑dependent hydrogen‑bonding and polarity variations [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and positional isomerism |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; nitro at meta (3‑) position |
| Comparator Or Baseline | 2-(Methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole (CAS 886922-67-4); XLogP3-AA not independently computed in this source but identical molecular formula (C₁₅H₁₃N₃O₄S, MW 331.3); nitro at para (4‑) position |
| Quantified Difference | Positional isomerism; expected Δ retention time / Δ solubility based on electronic and steric differences (exact numeric difference not available) |
| Conditions | Computed XLogP3-AA (PubChem 2.1); structural comparison |
Why This Matters
The meta‑nitro vs. para‑nitro positional isomerism can affect molecular recognition in biological targets and physicochemical handling; procurement must specify the exact regioisomer to ensure experimental reproducibility.
- [1] PubChem Compound Summary for CID 18576763, 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole. National Center for Biotechnology Information (2024). View Source
- [2] Bayer AG. Sulfonylbenzyl‑substituierte Benzimidazole, Verfahren zu ihrer Herstellung und ihre Verwendung in Arzneimitteln. European Patent EP 0 643 060 A3, published 26 April 1995. View Source
